molecular formula C6H7ClN2O2 B1585999 2-Methyl-3-nitropyridine hydrochloride CAS No. 63585-69-3

2-Methyl-3-nitropyridine hydrochloride

Cat. No.: B1585999
CAS No.: 63585-69-3
M. Wt: 174.58 g/mol
InChI Key: ZLRKGYBGDBXGKS-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol. It is a derivative of pyridine, featuring a nitro group (-NO2) at the 3-position and a methyl group (-CH3) at the 2-position of the pyridine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

It is known to be used as a starting reagent to synthesize 3-substituted-4 or 6-azaindoles

Cellular Effects

Its derivatives, such as 3-azaindolyl-4-arylmalemides, have been shown to exhibit antiproliferative activity , suggesting that 2-Methyl-3-nitropyridine hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-nitropyridine hydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 2-methylpyridine using nitric acid and sulfuric acid under controlled conditions. The reaction typically takes place at low temperatures to prevent over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitropyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be employed to reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the nitro group, often using nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized products, depending on the specific conditions and reagents used.

  • Reduction: The reduction of the nitro group can produce 2-methyl-3-aminopyridine hydrochloride.

  • Substitution: Substitution reactions can lead to the formation of different substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-3-nitropyridine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it is employed in the study of reaction mechanisms and as a reagent in organic synthesis.

Comparison with Similar Compounds

  • 3-Nitropyridine

  • 2-Methylpyridine

  • 3-Nitro-2-methylpyridine

  • 2-Methyl-3-aminopyridine

Properties

IUPAC Name

2-methyl-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-5-6(8(9)10)3-2-4-7-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRKGYBGDBXGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376461
Record name 2-methyl-3-nitropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63585-69-3
Record name 2-methyl-3-nitropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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